Dihydrobromide Salt vs. Free Base: Aqueous Solubility and Formulation Readiness
Unlike the free base (CAS 853310-87-9, MW 308.4), the dihydrobromide salt form (CAS 853344-48-6, MW 470.27) incorporates two HBr equivalents, which is expected to confer substantially higher aqueous solubility based on general salt-form principles. The free base carries zero hydrogen bond donors and has a computed XLogP3 of 5, predicting poor intrinsic water solubility [1]. While direct experimental solubility data for this specific compound are not publicly available, the general ionization-mediated solubility enhancement conferred by the dihydrobromide counterion is a well-established pharmaceutical salt selection criterion. The free base form is catalogued separately (Sigma-Aldrich product 4-methyl-2-(1-piperidinyl)-quinoline vs. the AldrichCPR dihydrobromide entry) and cannot be assumed to perform identically in aqueous assay buffers without pH adjustment and cosolvent .
| Evidence Dimension | Predicted aqueous solubility (salt vs. free base) |
|---|---|
| Target Compound Data | Dihydrobromide salt (CAS 853344-48-6); ionizable at physiological pH; MW 470.27 |
| Comparator Or Baseline | Free base (CAS 853310-87-9); XLogP3 = 5; 0 HBD; MW 308.4 |
| Quantified Difference | Salt form expected to exhibit higher aqueous solubility than free base; magnitude not experimentally determined for this specific compound |
| Conditions | Computed physicochemical properties from PubChem; salt-form inference from general pharmaceutics principles |
Why This Matters
For procurement decisions, the dihydrobromide salt is the appropriate choice for biological assays requiring aqueous dosing; ordering the free base and performing in situ salt conversion adds workflow complexity, introduces variability, and may compromise assay reproducibility.
- [1] PubChem. Compound Summary for CID 24208913, 4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline. Computed Properties: XLogP3 = 5, Hydrogen Bond Donor Count = 0, Hydrogen Bond Acceptor Count = 3. https://pubchem.ncbi.nlm.nih.gov/compound/24208913 View Source
